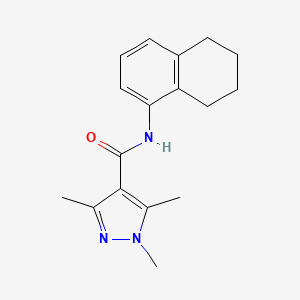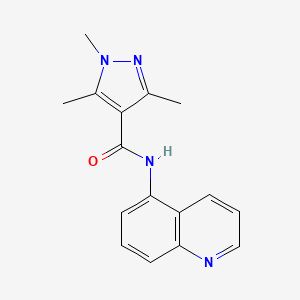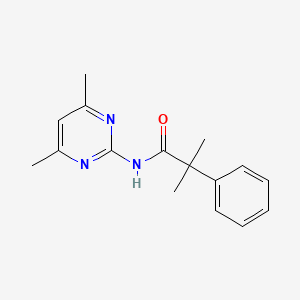
N-tert-butylquinoxaline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butylquinoxaline-2-carboxamide, also known as NBQX, is a synthetic compound that belongs to the quinoxaline family. It is a potent and selective antagonist for the glutamate receptor, specifically the AMPA subtype. NBQX is widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.
Mechanism of Action
N-tert-butylquinoxaline-2-carboxamide is a selective antagonist for the AMPA subtype of glutamate receptors. It binds to the receptor and prevents the binding of glutamate, thereby reducing the excitatory effects of glutamate on the neuron. This leads to a reduction in the influx of calcium ions into the neuron, which is a key step in the process of excitotoxicity.
Biochemical and physiological effects:
N-tert-butylquinoxaline-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate from neurons, reduce the activity of NMDA receptors, and reduce the production of reactive oxygen species. It has also been shown to have neuroprotective effects in various animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-tert-butylquinoxaline-2-carboxamide in lab experiments is its selectivity for the AMPA subtype of glutamate receptors. This allows researchers to specifically study the role of this subtype in various physiological and pathological processes. However, one limitation of using N-tert-butylquinoxaline-2-carboxamide is that it is not effective against other subtypes of glutamate receptors, such as NMDA and kainate receptors.
Future Directions
There are a number of future directions for research on N-tert-butylquinoxaline-2-carboxamide. One area of research is the development of more selective and potent AMPA receptor antagonists. Another area of research is the study of the role of glutamate receptors in various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the potential use of N-tert-butylquinoxaline-2-carboxamide as a therapeutic agent for these disorders should be investigated further.
Synthesis Methods
N-tert-butylquinoxaline-2-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,3-dichloroquinoxaline with tert-butylamine to form the tert-butyl quinoxaline intermediate. This intermediate is then reacted with chloroacetyl chloride to form the final product, N-tert-butylquinoxaline-2-carboxamide.
Scientific Research Applications
N-tert-butylquinoxaline-2-carboxamide has been extensively used in scientific research to study the role of glutamate receptors in various physiological and pathological processes. It has been shown to be effective in reducing excitotoxicity, a process that leads to neuronal damage and death in various neurological disorders such as stroke and traumatic brain injury.
properties
IUPAC Name |
N-tert-butylquinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-13(2,3)16-12(17)11-8-14-9-6-4-5-7-10(9)15-11/h4-8H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHZRMJDVJFWGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=NC2=CC=CC=C2N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2,5-Dimethyl-1-propan-2-ylpyrrole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7506026.png)

![[5-(4-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7506031.png)
![1-[2-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7506041.png)




![N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]furan-2-carboxamide](/img/structure/B7506078.png)

![N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B7506096.png)
![Methyl 4-[[(3-hydroxybenzoyl)amino]methyl]benzoate](/img/structure/B7506098.png)
![Methyl 4-[(oxane-4-carbonylamino)methyl]benzoate](/img/structure/B7506120.png)
![N-[(4-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7506127.png)